molecular formula C18H17N3O4 B2564012 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide CAS No. 1797068-47-3

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide

Cat. No. B2564012
CAS RN: 1797068-47-3
M. Wt: 339.351
InChI Key: ZJSZINVDJKHRKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials. For example, the oxadiazole ring could be formed via a cyclization reaction, while the tetrahydrofuran ring could be formed via a ring-closing reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups could make the compound soluble in polar solvents .

Scientific Research Applications

Antiprotozoal Agents : Research on similar compounds, such as imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines containing furan and oxadiazole motifs, has demonstrated promising antiprotozoal properties. These compounds exhibit strong DNA affinities and have shown significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential in treating protozoal infections (Ismail et al., 2004).

Energetic Materials : Derivatives based on oxadiazole rings, including those combined with furazan, have been explored as insensitive energetic materials. These compounds are characterized by their moderate thermal stabilities and insensitivity towards impact and friction, indicating their suitability for safer energetic materials (Yu et al., 2017).

Antimicrobial and Antitubercular Activities : The synthesis and evaluation of 1,3,4-oxadiazole derivatives have uncovered their potent antibacterial and antifungal activities. Such compounds have been found effective against various strains of bacteria and fungi, including Staphylococcus aureus and Escherichia coli, suggesting their potential application in developing new antimicrobial agents (Jafari et al., 2017).

Antiplasmodial Activities : Studies on acyl derivatives of aminofurazanes, which share a structural resemblance with oxadiazole and furan derivatives, have shown significant activities against Plasmodium falciparum strains. This indicates the potential of such compounds in antimalarial drug development (Hermann et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-18(13-7-9-23-11-13)19-14-5-2-1-4-12(14)10-16-20-17(21-25-16)15-6-3-8-24-15/h1-6,8,13H,7,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSZINVDJKHRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide

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